![molecular formula C9H6Br3ClO B3195086 Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- CAS No. 88486-70-8](/img/structure/B3195086.png)
Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]-
Übersicht
Beschreibung
Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy-] is a chemical compound that has been widely studied for its potential applications in various fields. This compound is also known by its chemical formula, C11H8Br3ClO, and is commonly referred to as TBBPA. In
Wirkmechanismus
The mechanism of action of TBBPA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the metabolism of certain chemicals in the body. This inhibition can lead to the accumulation of toxic metabolites, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
TBBPA has been shown to have a number of biochemical and physiological effects. In animal studies, TBBPA has been shown to cause liver damage, thyroid dysfunction, and reproductive toxicity. TBBPA has also been shown to have estrogenic activity, which can disrupt the hormonal balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TBBPA in lab experiments is its relative ease of synthesis. TBBPA is also readily available and relatively inexpensive. However, TBBPA has been shown to be toxic to cells and tissues, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on TBBPA. One area of research is the development of safer flame retardants that do not have the toxic effects of TBBPA. Another area of research is the development of anti-cancer agents based on the structure of TBBPA. Additionally, more research is needed to fully understand the mechanism of action of TBBPA and its effects on the body.
Conclusion:
In conclusion, TBBPA is a chemical compound that has been widely studied for its potential applications in various fields. The synthesis of TBBPA is a relatively simple process that can be carried out in a laboratory setting. TBBPA has been shown to have a number of biochemical and physiological effects, and its use in lab experiments is both advantageous and limited. There are several future directions for research on TBBPA, including the development of safer flame retardants and anti-cancer agents.
Wissenschaftliche Forschungsanwendungen
TBBPA has been studied for its potential applications in various fields such as flame retardants, electronic materials, and pharmaceuticals. As a flame retardant, TBBPA has been shown to be effective in reducing the flammability of plastics and other materials. In electronic materials, TBBPA has been used as a component in printed circuit boards and other electronic devices. In pharmaceuticals, TBBPA has been studied for its potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
1,3,5-tribromo-2-(2-chloroprop-2-enoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br3ClO/c1-5(13)4-14-9-7(11)2-6(10)3-8(9)12/h2-3H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZOEGPMOYIENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=C(C=C(C=C1Br)Br)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br3ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30748463 | |
| Record name | 1,3,5-Tribromo-2-[(2-chloroprop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30748463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88486-70-8 | |
| Record name | 1,3,5-Tribromo-2-[(2-chloroprop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30748463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,4'-Bipiperidine]-4'-carboxamide, 1'-[4-(4-hydroxyphenyl)-4-oxobutyl]-](/img/structure/B3195008.png)

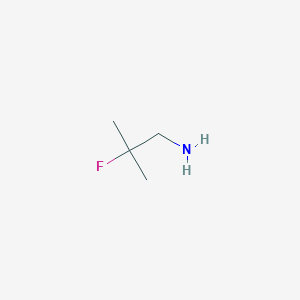
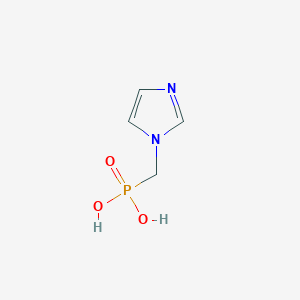
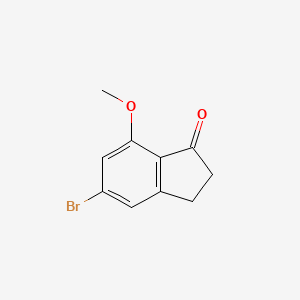
![2-(1h-[1,2,3]Triazol-4-yl)pyridine](/img/structure/B3195058.png)

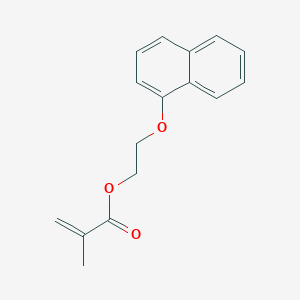
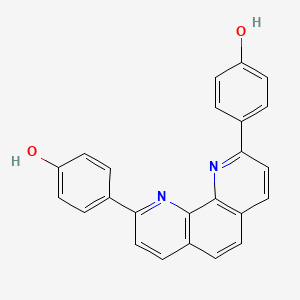
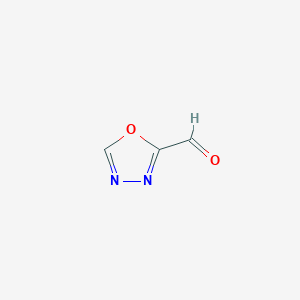
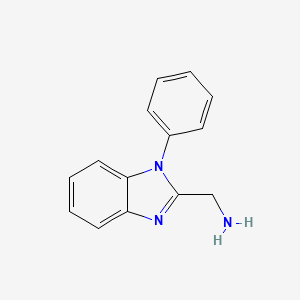
![1H-[1,2,3]Triazole-4-carbothioic acid amide](/img/structure/B3195103.png)

